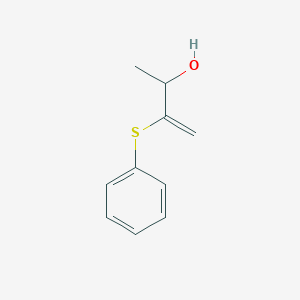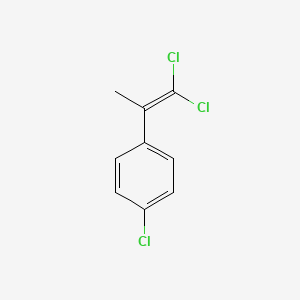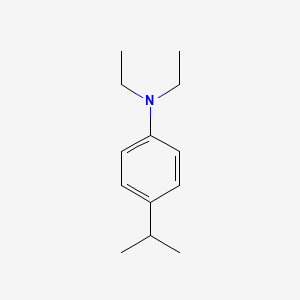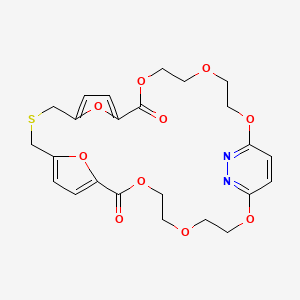
5'-O-(Phosphonomethyl)cytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5’-O-(Phosphonomethyl)cytidine: is a modified nucleoside derivative of cytidine, where a phosphonomethyl group is attached to the 5’ position of the ribose sugar.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-(Phosphonomethyl)cytidine typically involves the reaction of cytidine with a phosphonomethylating agent. One common method includes the use of diethyl p-toluenesulfonyloxymethanephosphonate in dimethylformamide, followed by hydrogenolytic removal of protecting groups . Another approach involves the use of a carboxylethoxy linker for PEG-supported synthesis, which simplifies purification and avoids by-product formation .
Industrial Production Methods: While specific industrial production methods for 5’-O-(Phosphonomethyl)cytidine are not extensively documented, the general principles of large-scale nucleotide synthesis apply. These include optimizing reaction conditions for high yield and purity, using scalable protecting group strategies, and employing efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 5’-O-(Phosphonomethyl)cytidine can undergo various chemical reactions, including:
Substitution Reactions: The phosphonomethyl group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cytidine and phosphonomethyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as bromotrimethylsilane can be used to introduce the phosphonomethyl group.
Hydrolysis: Acidic or basic conditions are typically employed for hydrolysis reactions.
Major Products:
Substitution Reactions: The major products are typically the substituted nucleoside derivatives.
Hydrolysis: The primary products are cytidine and phosphonomethyl derivatives.
Applications De Recherche Scientifique
5’-O-(Phosphonomethyl)cytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleotides and nucleosides.
Industry: The compound is used in the development of nucleotide-based drugs and diagnostic tools.
Mécanisme D'action
The mechanism of action of 5’-O-(Phosphonomethyl)cytidine involves its interaction with specific enzymes in nucleotide metabolism. It acts as an inhibitor of CD73, an enzyme that converts adenosine monophosphate to adenosine . By inhibiting CD73, the compound can modulate purinergic signaling pathways, which are involved in various physiological processes, including immune response and cancer progression .
Comparaison Avec Des Composés Similaires
Cytidine: A nucleoside molecule that forms part of RNA.
Deoxycytidine: A derivative of cytidine used in DNA synthesis.
5-Fluorouridine: A modified nucleoside with anticancer properties.
Uniqueness: 5’-O-(Phosphonomethyl)cytidine is unique due to its phosphonomethyl group, which imparts distinct chemical and biological properties. This modification enhances its ability to inhibit specific enzymes, making it a valuable tool in medicinal chemistry and therapeutic applications .
Propriétés
Numéro CAS |
77032-39-4 |
|---|---|
Formule moléculaire |
C10H16N3O8P |
Poids moléculaire |
337.22 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxymethylphosphonic acid |
InChI |
InChI=1S/C10H16N3O8P/c11-6-1-2-13(10(16)12-6)9-8(15)7(14)5(21-9)3-20-4-22(17,18)19/h1-2,5,7-9,14-15H,3-4H2,(H2,11,12,16)(H2,17,18,19)/t5-,7-,8-,9-/m1/s1 |
Clé InChI |
HBXMYMZRKNTEAN-ZOQUXTDFSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COCP(=O)(O)O)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


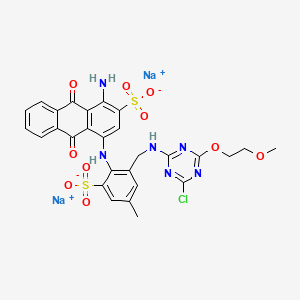
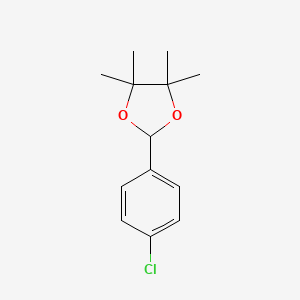
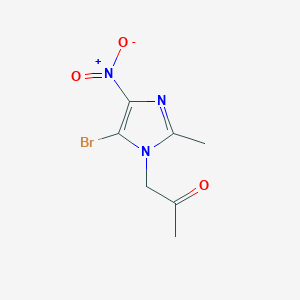


![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)
![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)

![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
